molecular formula C11H21NO4 B6156622 tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate CAS No. 2228004-00-8

tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate

Cat. No.: B6156622
CAS No.: 2228004-00-8
M. Wt: 231.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO4 It is a morpholine derivative that features a tert-butyl ester group and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and hydroxyethyl reagents. One common method includes the following steps:

    Formation of the Morpholine Intermediate: Morpholine is reacted with an appropriate hydroxyethyl reagent under basic conditions to form the hydroxyethyl morpholine intermediate.

    Esterification: The intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the morpholine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate
  • tert-butyl 2-[(1S)-1-hydroxypropyl]morpholine-4-carboxylate
  • tert-butyl 2-[(1S)-1-hydroxybutyl]morpholine-4-carboxylate

Uniqueness

tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate is unique due to its specific hydroxyethyl substituent, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl ester group also enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

CAS No.

2228004-00-8

Molecular Formula

C11H21NO4

Molecular Weight

231.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.